5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime typically involves the reaction of 5-Methyl-2-(1-methylethylidene)cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion to the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pulegone: A structurally similar compound with a different functional group.
Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexanone ring.
Uniqueness
5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
(NE)-N-(5-methyl-2-propan-2-ylidenecyclohexylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h8,12H,4-6H2,1-3H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBOSCKBLTVABQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=NO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(=C(C)C)/C(=N/O)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.